molecular formula C14H18N4OS B2578466 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1448029-81-9

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2578466
CAS No.: 1448029-81-9
M. Wt: 290.39
InChI Key: XIFXSINFTYGBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H18N4OS and its molecular weight is 290.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Urea and thiourea derivatives are subjects of extensive research due to their versatility in chemical synthesis and potential applications in medicinal chemistry. Studies such as those by Phukan and Baruah (2016) discuss the conformational adjustments in urea-based assemblies, highlighting the importance of urea derivatives in forming self-assemblies and heterosynthons, which are crucial for developing new materials and chemical sensors (Phukan & Baruah, 2016). Similarly, the research by Lloyd and Steed (2011) on the anion tuning of rheology and morphology in low molecular weight salt hydrogelators indicates urea derivatives' role in creating hydrogels with tunable physical properties, which could be beneficial for drug delivery systems and tissue engineering applications (Lloyd & Steed, 2011).

Biological Activity and Applications

Urea derivatives have shown significant promise in biological applications, particularly in medicinal chemistry, due to their bioactive properties. The synthesis and evaluation of anti-microbial activity and cytotoxicity of novel urea derivatives, as explored by Shankar et al. (2017), demonstrate the potential of these compounds in developing new therapeutic agents with promising anti-microbial activity against various bacterial and fungal pathogens (Shankar et al., 2017). This is further supported by research on flexible urea derivatives as acetylcholinesterase inhibitors by Vidaluc et al. (1995), which showcases the applicability of urea derivatives in addressing neurodegenerative disorders by inhibiting key enzymes (Vidaluc et al., 1995).

Anion Receptors and Sensing

The development of urea-based receptors for anion sensing is another significant area of application. Research by Boiocchi et al. (2004) on the nature of urea-fluoride interaction provides insight into how urea derivatives can be used to create anion receptors, highlighting the potential for developing sensors and devices for environmental monitoring and diagnostic applications (Boiocchi et al., 2004).

Properties

IUPAC Name

1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-18-12-6-3-2-5-10(12)11(17-18)9-15-14(19)16-13-7-4-8-20-13/h4,7-8H,2-3,5-6,9H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFXSINFTYGBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.